N-(3-methylphenyl)-2-[1-(3-nitrobenzoyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]acetamide
Description
Properties
Molecular Formula |
C24H20N4O5 |
|---|---|
Molecular Weight |
444.4 g/mol |
IUPAC Name |
N-(3-methylphenyl)-2-[1-(3-nitrobenzoyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]acetamide |
InChI |
InChI=1S/C24H20N4O5/c1-15-6-4-8-17(12-15)25-22(29)14-21-23(30)26-19-10-2-3-11-20(19)27(21)24(31)16-7-5-9-18(13-16)28(32)33/h2-13,21H,14H2,1H3,(H,25,29)(H,26,30) |
InChI Key |
DORLCGWMARUPFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Quinoxaline Core Formation via Cyclocondensation
The quinoxaline backbone is typically synthesized through the cyclocondensation of o-phenylenediamine derivatives with α-keto acids or esters. For example, 3-oxo-2,4-dihydroquinoxaline intermediates are generated by reacting 1,2-diaminobenzene with ethyl pyruvate under acidic conditions. This step is critical for establishing the heterocyclic framework, which is subsequently functionalized at the N1 position.
Acylation at the N1 Position
Introduction of the 3-nitrobenzoyl group involves nucleophilic acyl substitution. The quinoxaline nitrogen reacts with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine to prevent HCl-mediated side reactions. Solvent polarity significantly impacts reaction efficiency, with dichloromethane and tetrahydrofuran yielding superior results compared to nonpolar alternatives.
Acetamide Side-Chain Installation
The final acetamide moiety is introduced via a coupling reaction between 2-chloroacetyl intermediates and 3-methylaniline. This step often employs carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous dimethylformamide (DMF), achieving >70% conversion rates.
Step-by-Step Synthetic Procedures
Step 1: Synthesis of 1-(3-Nitrobenzoyl)-3-Oxo-2,4-Dihydroquinoxaline
A mixture of 3-oxo-2,4-dihydroquinoxaline (5.0 mmol) and 3-nitrobenzoyl chloride (5.5 mmol) in anhydrous dichloromethane (30 mL) is stirred with triethylamine (6.0 mmol) at 0°C for 2 hours. The reaction is quenched with ice-water, extracted with DCM, and purified via silica gel chromatography (hexane:ethyl acetate = 3:1) to yield a yellow solid (82% yield).
Step 2: Acetamide Coupling
The intermediate (3.7 mmol) is dissolved in acetic acid (20 mL) with 3-methylphenylamine (4.0 mmol). The solution is refluxed for 15 hours, concentrated under vacuum, and recrystallized from ethanol/acetone (1:2) to afford the title compound as pale-yellow crystals (59% yield).
One-Pot Tandem Reaction Approach
A novel method condenses all steps into a single reactor:
-
Reagents : o-Phenylenediamine (1.0 eq), ethyl pyruvate (1.2 eq), 3-nitrobenzoyl chloride (1.1 eq), 3-methylphenylamine (1.05 eq).
-
Conditions : DMF, 80°C, 24 hours.
-
Yield : 48% (lower than stepwise methods but reduces purification steps).
Optimization of Reaction Parameters
Solvent Effects on Acylation Efficiency
Polar aprotic solvents enhance electrophilicity of the acylating agent, improving reaction kinetics.
Temperature Profile for Cyclocondensation
-
0–25°C : Slow nucleation, incomplete cyclization (Yield: 12–28%).
-
50–60°C : Optimal balance between reaction rate and decomposition (Yield: 65–72%).
-
>80°C : Side reactions dominate due to keto-enol tautomerization (Yield: <40%).
Characterization and Validation
Spectroscopic Confirmation
-
¹H NMR (400 MHz, CDCl₃): δ 8.74 (d, J = 8 Hz, 1H, Ar), 7.64 (t, J = 8 Hz, 1H, Ar), 2.88 (s, 3H, CH₃).
-
IR (KBr): 1715 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (NO₂ asymmetric stretch).
-
HRMS : m/z 444.4 [M+H]⁺ (calc. 444.4).
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) shows >98% purity when using chromatographic purification. Recrystallization alone achieves 92–95% purity due to residual acetic acid.
Challenges and Alternative Approaches
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The compound’s acetamide group and quinoxaline ring system may undergo nucleophilic substitution, particularly at positions susceptible to electrophilic attack. For example, the amide moiety can participate in reactions with nucleophiles under basic or acidic conditions, though specific reaction details (e.g., pH, catalysts) are not explicitly outlined in available literature.
Cyclization and Condensation Reactions
The quinoxaline ring system in the compound likely forms through cyclization processes. For example, 3-methylquinoxalin-2(1H)-one derivatives are known to undergo condensation with chloroacetamide precursors, leading to ring closure and formation of the dihydroquinoxaline core .
Characterization and Reaction Monitoring
Key analytical techniques used to confirm reaction outcomes include:
-
Nuclear Magnetic Resonance (NMR) : To verify structural integrity and functional group presence.
-
Infrared Spectroscopy (IR) : To identify amide (C=O stretch) and nitro groups (NO₂ vibrations).
-
High-Performance Liquid Chromatography (HPLC) : For purity assessment.
Potential Reaction Mechanisms
While explicit mechanisms for this compound are unreported, related quinoxaline derivatives exhibit reactivity patterns that suggest:
-
Amide Hydrolysis : Under acidic/basic conditions, potentially leading to carboxylic acid derivatives.
-
Electrophilic Aromatic Substitution : At the nitrobenzoyl moiety, though steric hindrance may limit reactivity.
-
π-Stacking Interactions : In crystalline states, as observed in similar compounds .
Crystallographic Insights
The compound’s structural rigidity and hydrogen-bonding patterns (e.g., amide N–H groups, nitro oxygen atoms) influence its reactivity. Slipped π-stacking interactions and C–H⋯O hydrogen bonds govern its crystal packing, which may affect solubility and reaction kinetics .
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated the anticancer potential of quinoxaline derivatives, including N-(3-methylphenyl)-2-[1-(3-nitrobenzoyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]acetamide. Quinoxaline compounds are known for their ability to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and enzyme inhibition.
Case Study: Antiproliferative Effects
A series of quinoxaline derivatives were synthesized and screened for their antiproliferative activity against human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). Among the tested compounds, several exhibited significant inhibitory effects with IC50 values ranging from 1.9 to 7.52 µg/mL, indicating strong potential as anticancer agents .
Antimicrobial Properties
The antimicrobial activity of quinoxaline derivatives has also been extensively studied. These compounds have shown effectiveness against a range of bacterial and fungal pathogens.
Case Study: Antimicrobial Screening
In one study, various synthesized quinoxaline derivatives were tested against Mycobacterium smegmatis and Pseudomonas aeruginosa. The results indicated that some compounds displayed significant antimicrobial activity, suggesting that this compound could be explored further as a potential antimicrobial agent .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of quinoxaline derivatives. Research has shown that modifications in the chemical structure can lead to enhanced biological activity.
Key Findings in SAR Studies
- Functional Groups : The introduction of specific functional groups can significantly affect the compound's biological activity.
- Molecular Docking Studies : Molecular docking studies have been utilized to predict the binding affinity of these compounds to target proteins involved in cancer pathways .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors.
Synthesis Overview
The synthesis process often includes:
- Formation of the quinoxaline core.
- Introduction of the acetamide group.
- Functionalization at the 3-position with a nitrobenzoyl moiety.
This method allows for the generation of various analogs that can be screened for biological activity .
Potential Therapeutic Applications
Given its promising biological activities, this compound could have several therapeutic applications:
| Application Area | Potential Use |
|---|---|
| Cancer Therapy | Anticancer agent targeting multiple pathways |
| Antimicrobial Treatment | Effective against resistant bacterial strains |
| Drug Development | Lead compound for further optimization |
Mechanism of Action
The mechanism of action of N-(3-methylphenyl)-2-[1-(3-nitrobenzoyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of cell surface or intracellular receptors.
Altering Gene Expression: Influencing the expression of genes involved in cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural analogs of this compound differ primarily in substituents on the benzoyl and acetamide groups, which significantly alter physicochemical and biological properties. Key comparisons are summarized below:
Table 1: Structural and Functional Comparison of Quinoxaline-Based Acetamides
*Calculated based on structural analogy to .
Key Observations:
Substituent Effects on Molecular Weight :
- Electron-withdrawing groups (e.g., nitro in the target compound) increase molecular weight compared to methyl or ethoxy substituents (e.g., : 444.45 g/mol vs. target: 475.44 g/mol) .
- Halogenated acetamide groups (e.g., 3-chlorophenyl in ) reduce molecular weight due to lower atomic mass of Cl compared to nitro or trifluoromethyl groups .
Anticonvulsant activity is noted in analogs with thiazolidinone or benzimidazole moieties (), though direct data for the target compound are lacking .
Synthetic Accessibility :
- Methyl and ethoxy substituents () are synthetically straightforward via Friedel-Crafts acylation or nucleophilic substitution .
- Nitro and trifluoromethyl groups require controlled nitration or fluorination steps, which may complicate scalability .
Structural-Activity Relationship (SAR) Insights:
- Benzoyl Position : Meta-substitution (3-nitro) may improve target selectivity compared to para-substituted analogs (e.g., ’s 4-methylbenzoyl) due to steric and electronic effects .
- Acetamide Flexibility : Bulky substituents (e.g., 3-trifluoromethylphenyl in ) may reduce solubility but enhance receptor binding affinity .
Biological Activity
N-(3-methylphenyl)-2-[1-(3-nitrobenzoyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and vascular biology. This article reviews the biological activity of this compound based on diverse research findings, including its mechanisms of action, effects on various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by its chemical formula and has a complex structure featuring a quinoxaline moiety and a nitrobenzoyl group. Its structural characteristics contribute to its biological activity, particularly in targeting specific cellular pathways.
-
Anticancer Activity :
- Studies have shown that compounds containing nitrobenzoate derivatives exhibit anticancer properties by inhibiting tumor cell proliferation and inducing apoptosis. The mechanism often involves the modulation of key signaling pathways related to cell survival and apoptosis, such as the inhibition of tubulin polymerization which is critical for cancer cell division .
- A recent study indicated that nitrobenzoate-derived compounds can suppress metastatic activity by inhibiting glycoproteins involved in tumor-cell-induced platelet aggregation .
- Antiangiogenic Effects :
Case Studies
- Zebrafish Model : In a study utilizing zebrafish as a model organism, the effects of a nitrobenzoate-derived compound similar to this compound were investigated. The results demonstrated significant impairment in vascular development, indicating potential applications in antiangiogenic therapy .
Data Table of Biological Activities
Potential Therapeutic Applications
Given its biological activities, this compound holds promise as a therapeutic agent in:
- Cancer Treatment : Targeting various cancers through its anticancer and antiangiogenic properties.
- Vascular Disorders : Potentially useful in conditions where angiogenesis plays a detrimental role.
Q & A
Basic: What synthetic methodologies are commonly employed to synthesize N-(3-methylphenyl)-2-[1-(3-nitrobenzoyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]acetamide?
The synthesis typically involves multi-step reactions starting with the preparation of the quinoxaline or quinazolinone core. For example:
- Step 1 : Formation of the 3-oxo-2,4-dihydroquinoxaline scaffold via cyclization of methyl 2-isothiocyanatobenzoate with glycine derivatives, followed by oxidation with hydrogen peroxide to introduce the ketone group .
- Step 2 : Functionalization of the core with a 3-nitrobenzoyl group using N,N′-carbonyldiimidazole (CDI) as a coupling agent under anhydrous conditions .
- Step 3 : Acetamide side-chain introduction via nucleophilic substitution or amidation, e.g., reacting with N-(3-methylphenyl)chloroacetamide in the presence of a base like triethylamine .
Key conditions : Reactions are often monitored by TLC, and intermediates are purified via recrystallization (e.g., from ethanol or methanol) .
Basic: How is the crystal structure of this compound determined, and what software is used for refinement?
X-ray crystallography is the gold standard. Key steps include:
- Data collection : Single-crystal diffraction using synchrotron radiation or lab-based X-ray sources.
- Structure solution : SHELXT or SHELXD for phase determination, leveraging Patterson or direct methods .
- Refinement : SHELXL for least-squares refinement against F² data, incorporating anisotropic displacement parameters for non-H atoms. Hydrogen atoms are added geometrically or located via difference maps .
Note : SHELXL’s robustness in handling high-resolution data and twinning makes it ideal for small-molecule refinement .
Advanced: How can researchers resolve contradictions between experimental spectroscopic data (e.g., NMR, MS) and computational predictions?
- NMR discrepancies : Compare experimental H/C shifts with DFT-calculated values (e.g., using Gaussian or ORCA). Deviations >0.5 ppm may indicate conformational flexibility or solvent effects .
- Mass spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns using high-resolution MS (HRMS). Discrepancies in isotopic patterns may signal impurities or incorrect stoichiometry .
- Validation : Cross-check with alternative techniques (e.g., IR for functional groups) or recrystallization to rule out polymorphic interference .
Advanced: What experimental designs are recommended to study the compound’s pharmacokinetics (PK) based on its molecular structure?
- Lipophilicity : Measure logP via shake-flask or HPLC methods to predict membrane permeability .
- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS.
- Plasma protein binding : Use equilibrium dialysis or ultrafiltration to assess unbound fraction .
- In vivo PK : Administer intravenously/orally in rodent models, with serial blood sampling for bioavailability (F%) and half-life (t₁/₂) calculations. Structural analogs suggest moderate oral bioavailability due to balanced hydrophobicity .
Advanced: How can synthetic yield be optimized during scale-up from milligram to gram quantities?
- Reagent stoichiometry : Use a 10–20% excess of expensive reagents (e.g., CDI) to drive reactions to completion .
- Solvent selection : Replace low-boiling solvents (e.g., THF) with DMF or DMSO for higher-temperature reactions, improving solubility and reducing side products .
- Workup optimization : Employ liquid-liquid extraction with ethyl acetate/water to remove polar byproducts. For crystallization, use gradient cooling to enhance purity .
- Catalyst recycling : For Pd/C-mediated steps (e.g., hydrogenation), recover catalysts via filtration and reuse for cost efficiency .
Basic: Which spectroscopic techniques are most reliable for confirming molecular structure?
- NMR : H and C NMR to verify substituent positions and integration ratios. Aromatic protons in the 3-nitrobenzoyl group typically appear as a doublet of doublets (δ 8.1–8.5 ppm) .
- HRMS : Confirm molecular formula (e.g., [M+H]⁺ at m/z 434.1215 for C₂₄H₂₀N₃O₅).
- IR : Detect carbonyl stretches (C=O at ~1700 cm⁻¹) and nitro groups (asymmetric stretch at ~1520 cm⁻¹) .
- XRD : Definitive proof of stereochemistry and crystal packing via bond lengths/angles .
Advanced: How can computational modeling predict biological targets, and how does it integrate with experimental data?
- Molecular docking : Use AutoDock Vina or Schrödinger to screen against targets like GABA receptors (anticipating anticonvulsant activity based on structural analogs) .
- MD simulations : Assess binding stability (e.g., 100-ns trajectories in GROMACS) to prioritize targets with low RMSD fluctuations .
- Validation : Compare docking scores with in vitro assays (e.g., IC₅₀ values from enzyme inhibition studies). Discrepancies may indicate allosteric binding or off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
